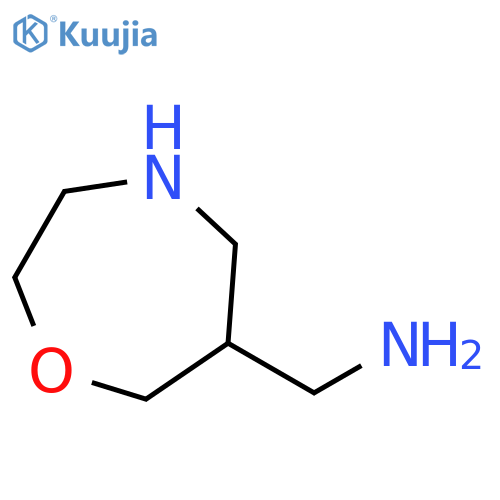Cas no 933734-69-1 (Hexahydro-1,4-oxazepine-6-methanamine)

933734-69-1 structure
商品名:Hexahydro-1,4-oxazepine-6-methanamine
Hexahydro-1,4-oxazepine-6-methanamine 化学的及び物理的性質
名前と識別子
-
- 933734-69-1
- (1,4-oxazepan-6-yl)methanamine
- DTXSID701285280
- EN300-4845901
- Hexahydro-1,4-oxazepine-6-methanamine
-
- インチ: 1S/C6H14N2O/c7-3-6-4-8-1-2-9-5-6/h6,8H,1-5,7H2
- InChIKey: CFHZOTSWPPMECS-UHFFFAOYSA-N
- ほほえんだ: O1CC(CN)CNCC1
計算された属性
- せいみつぶんしりょう: 130.110613074g/mol
- どういたいしつりょう: 130.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 77.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 47.3Ų
じっけんとくせい
- 密度みつど: 0.957±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 223.8±20.0 °C(Predicted)
- 酸性度係数(pKa): 9.81±0.29(Predicted)
Hexahydro-1,4-oxazepine-6-methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4845901-10.0g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-4845901-0.25g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-4845901-0.5g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-4845901-5.0g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-4845901-2.5g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-4845901-0.1g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-4845901-1.0g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-4845901-0.05g |
(1,4-oxazepan-6-yl)methanamine |
933734-69-1 | 0.05g |
$563.0 | 2023-05-25 |
Hexahydro-1,4-oxazepine-6-methanamine 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
933734-69-1 (Hexahydro-1,4-oxazepine-6-methanamine) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 249916-07-2(Borreriagenin)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
